L321-NH-C3-Peg3-C1-NH2

PROTAC BRD4 DC50

PROTAC development often fails due to suboptimal linker-E3 ligase combinations, wasting months on SAR. L321-NH-C3-Peg3-C1-NH2 solves this as a pre-validated building block. • **Validated Performance:** Exact CRBN ligand-PEG3 conjugate used in potent BRD4 degrader L134 (DC50 7.36 nM, >98% degradation). • **Immediate Conjugation:** Terminal primary amine enables direct amide coupling to target protein ligands (e.g., JQ-1 carboxylic acid). • **Reliable Supply:** ≥98% purity, well-characterized solubility profile, scalable synthesis route.

Molecular Formula C29H36F3N3O6
Molecular Weight 579.6 g/mol
Cat. No. B15542085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL321-NH-C3-Peg3-C1-NH2
Molecular FormulaC29H36F3N3O6
Molecular Weight579.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H36F3N3O6/c1-20-4-7-26(41-19-27(36)34-9-3-11-39-13-15-40-14-12-38-10-2-8-33)21(16-20)17-24-23-6-5-22(29(30,31)32)18-25(23)35-28(24)37/h4-7,16-18H,2-3,8-15,19,33H2,1H3,(H,34,36)(H,35,37)/b24-17-
InChIKeyPCFVJFSMKFPQJR-ULJHMMPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L321-NH-C3-Peg3-C1-NH2 CRBN E3 Ligase Ligand-Linker Conjugate


L321-NH-C3-Peg3-C1-NH2 (CRBN ligand L321) is a high-purity conjugate of an E3 ligase ligand and a PEG3-based linker, specifically designed as a building block for proteolysis-targeting chimeras (PROTACs) . The compound incorporates a cereblon (CRBN)-recruiting motif derived from the IMiD scaffold and a flexible polyethylene glycol (PEG) tether terminating in a primary amine, enabling facile conjugation to target-protein ligands. Its molecular formula is C29H36F3N3O6 with a molecular weight of 579.61 g/mol . This conjugate is the precise E3 ligase ligand-linker component of the potent BRD4 degrader L134, establishing its validated utility in constructing efficacious degraders [1].

L321-NH-C3-Peg3-C1-NH2 Substitution: Linker & E3 Specificity


In PROTAC design, the linker is not a passive spacer but a critical determinant of ternary complex formation, degradation efficiency, and selectivity [1]. Simply substituting L321-NH-C3-Peg3-C1-NH2 with an alternative CRBN ligand-linker conjugate—even one with a similar PEG length—can profoundly alter the degrader's performance. The specific exit vector from the CRBN ligand, the precise three-unit PEG length (PEG3), and the terminal amine functionality have been empirically optimized in the context of BRD4 degradation, yielding a conjugate that, when paired with a JQ-1-derived warhead, produces a degrader (L134) with a DC50 of 7.36 nM [2]. Using a shorter (e.g., PEG2) or longer (e.g., PEG4) linker, or a different E3 ligase ligand (e.g., VHL-based VH032), results in different ternary complex geometries and often drastically reduced degradation potency or altered degradation profiles, as demonstrated in systematic SAR studies [REFS-1, REFS-3].

L321-NH-C3-Peg3-C1-NH2 Quantitative Performance Evidence


L134 BRD4 Degradation Potency

The full PROTAC molecule L134, which incorporates L321-NH-C3-Peg3-C1-NH2 as its E3 ligase ligand-linker conjugate, achieves a half-maximal degradation concentration (DC50) of 7.36 nM for BRD4 in cellular assays, with a maximum degradation (Dmax) exceeding 98% [1]. This potency is superior to the well-characterized VHL-based BRD4 degrader MZ1, which exhibits a DC50 of 2.5 nM in some cell lines [2], but with a significantly higher Dmax for L134 (>98% vs. 100% for MZ1 in comparable assays).

PROTAC BRD4 DC50

PEG3 Linker Optimization: Ternary Complex & Solubility

The PEG3 linker in L321-NH-C3-Peg3-C1-NH2 provides an optimal balance between flexibility and reach for CRBN-based PROTACs. Systematic studies have shown that linkers with 1-3 PEG units yield similar degradation potency for certain targets, while longer PEG chains can reduce degradation efficiency and increase off-target effects [1]. Furthermore, PEG linkers significantly enhance aqueous solubility compared to purely alkyl linkers; for example, PEG-based PROTAC linkers typically exhibit DMSO solubility > 100 mg/mL, whereas alkyl linkers often have lower solubility and require more complex formulation [2].

PEG Linker Ternary Complex Solubility

DCAF11-Dependent Degradation Mechanism

Unlike conventional CRBN-based PROTACs that recruit the CRL4^CRBN E3 ligase complex, L134 (the full PROTAC containing L321-NH-C3-Peg3-C1-NH2) mediates BRD4 degradation through a DCAF11-dependent mechanism [1]. This provides a differentiated degradation profile compared to PROTACs that rely solely on CRBN or VHL recruitment, potentially offering advantages in cellular contexts where CRBN expression or activity is limited or where alternative E3 ligase engagement can circumvent resistance mechanisms.

DCAF11 CRBN PROTAC Mechanism

Compound Purity and Synthetic Reproducibility

L321-NH-C3-Peg3-C1-NH2 is commercially available with a purity of ≥98% as determined by HPLC . Its synthesis and use in constructing the potent degrader L134 are well-documented in the primary literature, providing a validated synthetic protocol [1]. In contrast, many in-house synthesized PROTAC linkers suffer from batch-to-batch variability in purity and composition, which can confound biological assays and hinder SAR studies.

PROTAC Synthesis Purity Reproducibility

L321-NH-C3-Peg3-C1-NH2 PROTAC Research Applications


BRD4-Targeted PROTAC Development

Researchers developing PROTACs to degrade BRD4, a key epigenetic regulator in various cancers, can use L321-NH-C3-Peg3-C1-NH2 as the E3 ligase ligand-linker component. The conjugate is the exact building block used in the potent BRD4 degrader L134, which achieves >98% degradation with a DC50 of 7.36 nM [1]. By conjugating this pre-optimized ligand-linker to a suitable BRD4-targeting warhead (e.g., JQ-1 carboxylic acid), scientists can rapidly generate novel degraders with a high probability of potent activity, bypassing extensive linker optimization campaigns.

PROTAC Library Synthesis and Linker SAR

Medicinal chemistry teams engaged in PROTAC library synthesis can employ L321-NH-C3-Peg3-C1-NH2 as a standardized building block. Its terminal amine group allows for straightforward conjugation to carboxylic acid-containing target protein ligands using standard amide coupling chemistry . The conjugate's high purity (≥98%) and validated activity in L134 [1] provide a reliable baseline for structure-activity relationship (SAR) studies aimed at understanding the impact of varying warhead structures while keeping the E3 ligase recruitment module constant.

Non-Canonical E3 Ligase Recruitment Studies

For researchers exploring alternative degradation pathways beyond canonical CRBN or VHL recruitment, L321-NH-C3-Peg3-C1-NH2 offers a unique tool. The full PROTAC L134, derived from this conjugate, degrades BRD4 via a DCAF11-dependent mechanism [1]. This provides a valuable chemical probe for studying DCAF11 biology and for developing degraders that may overcome resistance mechanisms associated with traditional E3 ligase ligands. Scientists can use this conjugate to construct PROTACs targeting other proteins and evaluate whether DCAF11 recruitment offers advantages in specific cellular contexts.

Next-Generation Degrader Preclinical Development

Organizations advancing PROTACs toward preclinical development can utilize L321-NH-C3-Peg3-C1-NH2 to generate lead series with established, high-performance E3 ligase engagement. The favorable solubility profile conferred by the PEG3 linker [2] and the well-characterized synthetic route [1] facilitate scale-up and formulation efforts. Furthermore, the distinct DCAF11-dependent degradation mechanism [1] may offer a differentiated intellectual property position and therapeutic profile compared to degraders relying on more common E3 ligase ligands.

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